molecular formula C9H11NO2 B559549 Dl-Phenylalanine CAS No. 150-30-1

Dl-Phenylalanine

Cat. No.: B559549
CAS No.: 150-30-1
M. Wt: 165.19 g/mol
InChI Key: COLNVLDHVKWLRT-UHFFFAOYSA-N
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Description

DL-Phenylalanine (DLPA) is a racemic mixture composed of equal parts D-Phenylalanine and L-Phenylalanine, provided as a high-purity reagent for research applications . The L-form is an essential proteinogenic amino acid and a crucial metabolic precursor. In vivo, L-Phenylalanine is converted to L-tyrosine, which is subsequently metabolized into the key neurotransmitters L-dopa, dopamine, norepinephrine, and epinephrine . This pathway underpins its research value in studying mood and neurological function . In contrast, the D-enantiomer is a non-proteinogenic synthetic form that is studied for its potential role in pain modulation. A key postulated mechanism of action for D-Phenylalanine is the inhibition of the enzyme enkephalinase, which is responsible for breaking down endogenous enkephalins (natural pain-relieving peptides) . This enkephalinase inhibition may elevate enkephalin levels, thus potentially modulating pain perception . The combination of both enantiomers in DLPA allows researchers to investigate the compound's multifaceted mechanisms, including the potential synergistic effects on neurotransmitter synthesis and enkephalin activity . Furthermore, a compelling area of investigation is the ability of D-Phenylalanine to disrupt the self-assembly of L-Phenylalanine into amyloid-like fibrils, a mechanism implicated in the neuropathology of phenylketonuria (PKU) . This suggests DLPA's utility as a tool for studying amyloid formation and potential therapeutic strategies . Researchers value this compound for studies in neuroscience, biochemistry, and pain research. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

2-amino-3-phenylpropanoic acid
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InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
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InChI Key

COLNVLDHVKWLRT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
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Molecular Formula

C9H11NO2
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Related CAS

30394-07-1
Record name Phenylalanine, homopolymer
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DSSTOX Substance ID

DTXSID9023463
Record name DL-Phenylalanine
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Molecular Weight

165.19 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline platelets; odourless
Record name DL-Phenylalanine
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Solubility

Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
Record name DL-Phenylalanine
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Vapor Pressure

0.00000005 [mmHg]
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CAS No.

150-30-1, 30394-07-1, 63-91-2, 673-06-3
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Record name Phenylalanine DL-form
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Preparation Methods

Racemization of L-Phenylalanine via Acid Catalysis

A prominent method for generating DL-phenylalanine involves racemizing L-phenylalanine using hydrochloric acid and aldehyde-based catalysts. As detailed in patent CN102010345A, L-phenylalanine reacts with hydrochloric acid to form L-phenylalanine hydrochloride, which undergoes racemization in methanol or ethanol solvents at 45–80°C. The racemization catalyst, typically 4-aldehyde pyridine, facilitates the interconversion of enantiomers, achieving near-complete racemization. For instance, a reaction using 4-aldehyde pyridine (0.01 mol) in methanol at 65°C for 1.5 hours yielded this compound with 95.2% efficiency.

Dynamic Kinetic Resolution (DKR) for Enantiomer Separation

DKR combines in situ racemization with stereoselective crystallization to resolve this compound into its D-form. Patent CN104926671A demonstrates this using D-tartaric acid as a resolving agent. L-Phenylalanine is dissolved in organic acids (e.g., propionic acid) with D-tartaric acid, leading to preferential crystallization of D-phenylalanine D-tartrate. Subsequent treatment with ammonium hydroxide liberates D-phenylalanine with ≥99% enantiomeric excess (ee). For example, a 10-hour reaction at 50°C with D-tartaric acid produced D-phenylalanine at 91.5% yield and 99.5% ee.

Table 1: Key Parameters in Dynamic Kinetic Resolution

ParameterValue RangeOptimal ConditionYield (%)ee (%)
Reaction Temperature45–80°C65°C90–9599.1–99.8
Catalyst Loading0.01–0.1 mol0.05 mol91.699.8
SolventMethanol/EthanolMethanol90.399.2

Chemoenzymatic Deracemization Strategies

Phenylalanine Ammonia Lyase (PAL)-Mediated Amination

A chemoenzymatic cascade developed by PMC4531825 converts cinnamic acid derivatives into D-phenylalanine via PAL amination and stereoselective oxidation-reduction. PAL variants identified through high-throughput screening enhance reaction rates for non-natural D-phenylalanines. For example, a one-pot reaction using PAL from Rhodotorula glutinis achieved 90% yield and 99% ee for D-phenylalanine.

Immobilized Enzyme Systems for Scalable Resolution

PMC4182499 describes immobilizing PAL on modified mesoporous silica (MCM-41-NH-GA) to resolve racemic this compound. The immobilized enzyme retained 85% activity after 10 cycles in a recirculating packed-bed reactor, producing D-phenylalanine at 88% yield and 98% ee. This method reduces costs by enabling catalyst reuse and continuous operation.

Industrial-Scale Synthesis and Process Optimization

Solvent and Catalyst Selection for Racemization

Patent CN104926671A highlights the role of solvent polarity in racemization efficiency. Polar solvents like propionic acid improve substrate solubility, accelerating racemization. For instance, using propionic acid (2–10× L-phenylalanine weight) reduced reaction time to 4–6 hours while maintaining yields >90%.

Economic and Environmental Considerations

The choice of resolving agents significantly impacts process sustainability. D-Tartaric acid (CN104926671A) and dibenzoyl tartaric acid (CN102010345A) are recoverable, reducing waste. For example, L-DBTA recovery rates exceeded 98% in CN102010345A, lowering raw material costs by 30%.

Analytical Methods for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases (e.g., Chirobiotic T) is the gold standard for quantifying this compound enantiomers. Patent CN102010345A reported 99.4% ee for D-phenylalanine using a Crownpak CR(+) column.

Polarimetric and Spectroscopic Techniques

Optical rotation measurements and circular dichroism (CD) spectroscopy provide rapid ee assessments. For instance, D-phenylalanine exhibited a specific rotation of +34.6° (c = 1, H₂O), consistent with literature values.

Emerging Trends in this compound Synthesis

Hybrid Chemoenzymatic Platforms

Recent advances integrate chemical racemization with enzymatic resolution. A 2025 study demonstrated a hybrid system using 2-aldehyde pyridine and PAL, achieving 95% D-phenylalanine yield in 8 hours.

Continuous-Flow Reactors for Racemic Synthesis

Adopting continuous-flow systems minimizes side reactions and improves heat transfer. Pilot-scale trials using tubular reactors reduced racemization time by 40% compared to batch processes .

Chemical Reactions Analysis

Table 1: Kinetic parameters of engineered PcPAL variants

VariantSpecific Activity (U mg⁻¹)Relative Activity (vs. WT)
WT3.231.00
H359Y11.353.52
H359K10.763.34

Supramolecular Chiral Discrimination

D-Phenylalanine enantioselectively interacts with chiral perylene bisimide (PBI) derivatives:

  • UV-visible spectroscopy shows D-phenylalanine disrupts PBI aggregation by reducing π–π stacking (Fig. 3A), with a detection limit of 64.2 nM .
  • AFM imaging reveals D-phenylalanine shortens PBI fibril length by 20 nm and increases height by 40 nm, confirming disaggregation (Fig. 4) .
  • No interaction occurs with L-phenylalanine, highlighting enantioselectivity .

Self-Assembly and Amyloid Formation

L-Phenylalanine self-assembles into amyloid fibrils via hydrophobic interactions, while D-phenylalanine inhibits fibrillization:

  • NMR and DLS show L-phenylalanine forms aggregates with reduced diffusion coefficients (6.61 × 10⁻¹⁰ → 6.15 × 10⁻¹⁰ m² s⁻¹ at 150 mM) .
  • D-Phenylalanine arrests fibril growth, producing non-fibrillar flakes .

Thermochemical Reactions

DL-Phenylalanine participates in acid-base and clustering reactions:

  • Deprotonation enthalpy : ΔrH° = 1,418 ± 18 kJ/mol (gas phase) .
  • Sodium ion clustering : ΔrH° = 198 ± 13 kJ/mol for Na⁺ + this compound .

Oxidation and Radical Detection

This compound serves as a hydroxyl radical (HO- ) probe:

  • Hydroxylation at the benzene ring produces ortho- and meta-tyrosine derivatives .
  • Comparison with salicylate shows similar sensitivity for HO- detection .

Table 3: Aggregation parameters of L-phenylalanine

Concentration (mM)Diffusion Coefficient (×10⁻¹⁰ m² s⁻¹)
66.61
1506.15

Scientific Research Applications

Medical Applications

1.1. Depression Treatment

DL-phenylalanine has been investigated for its antidepressant properties. A study involving 20 depressed patients administered doses ranging from 75 to 200 mg/day over 20 days found that a significant number of participants experienced improvements in their depressive symptoms. Specifically, 12 patients were discharged without further treatment, suggesting that this compound may have substantial antidepressant effects . However, further controlled studies are warranted to confirm these findings.

1.2. Pain Management

Research indicates that D-phenylalanine may have analgesic properties. While older studies suggested potential pain relief, more recent investigations have yielded mixed results, with some evidence supporting its efficacy in managing chronic pain conditions . The exact mechanisms remain under investigation, but the compound's role in dopamine production may contribute to its effects on pain perception.

1.3. Vitiligo Treatment

This compound is used in conjunction with ultraviolet light therapy to treat vitiligo, a skin condition characterized by loss of skin pigmentation. The combination therapy has shown effectiveness in improving skin pigmentation in both adults and children . This application underscores the compound's potential in dermatological treatments.

Neurobiological Research

2.1. Dopamine Precursor

As a precursor to dopamine, L-phenylalanine plays a crucial role in neurobiology. Dopamine is essential for mood regulation and cognitive functions, making this compound a subject of interest in studies related to mental health disorders . Research has highlighted the importance of adequate phenylalanine levels for optimal dopamine synthesis.

2.2. Cognitive Effects

Studies have shown that phenylalanine affects cognitive functions related to reward and punishment processing. Acute administration of phenylalanine has been linked to alterations in subjective experiences during tasks involving emotional stimuli, indicating its influence on cognitive processing pathways .

Endocrinological Effects

3.1. Hormonal Regulation

Research indicates that L-phenylalanine influences the release of several gastroenteropancreatic hormones, including insulin and glucagon. Ingestion of L-phenylalanine has been shown to increase insulin and glucagon concentrations without significantly affecting appetite . These findings suggest potential applications in metabolic health and diabetes management.

Biotechnological Applications

4.1. Biocatalysis

This compound is also utilized in biocatalytic processes for synthesizing various phenylalanine analogues through engineered enzymes like phenylalanine ammonia lyases (PALs). These biocatalysts are employed to produce optically pure compounds with applications in pharmaceuticals and agrochemicals . The ability to tailor enzyme activity through protein engineering enhances the efficiency of these biocatalytic processes.

Case Studies

Study Application Findings
Open Study on DepressionTreatment for depressionSignificant improvement in symptoms for 12 out of 20 patients after this compound administration .
Vitiligo Treatment StudySkin pigmentation improvementEffective when combined with UV therapy for both adults and children .
Hormonal Regulation StudyInsulin and glucagon releaseIncreased hormone levels post-ingestion without affecting appetite .

Mechanism of Action

Phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. It is converted to tyrosine, which is then used to produce dopamine, norepinephrine, and epinephrine. These neurotransmitters are involved in various physiological processes, including mood regulation, alertness, and stress response .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Structure/Enantiomerism Primary Roles/Applications Reference
DL-Phenylalanine Racemic (D + L) mixture Antidepressant, analgesic, enzymatic resolution studies
L-Phenylalanine L-enantiomer Protein synthesis, neurotransmitter precursor
D-Phenylalanine D-enantiomer Inhibits enkephalinase, prolongs pain relief
L-Tyrosine L-enantiomer, hydroxylated phenyl group Precursor for dopamine, thyroid hormones
L-Tryptophan Indole side chain Serotonin/melatonin precursor

Key Observations :

  • Unlike L-phenylalanine, D-phenylalanine lacks proteinogenic activity but modulates pain pathways .
  • Tyrosine and tryptophan differ in side-chain chemistry, leading to distinct metabolic roles (e.g., serotonin vs. dopamine synthesis) .

Solubility and Physicochemical Properties

Table 2: Solubility and Thermodynamic Data

Compound Solubility in Water (25°C) Solubility in DMSO-Water Mixtures ΔH of Solution (kJ/mol) Reference
This compound 2.98 g/100 mL (interpolated) Increased solubility with DMSO -2.495 × 10⁻⁴ RT²
L-Phenylalanine 3.01 g/100 mL Similar trends Not reported
DL-Serine 5.0 g/100 mL Higher solubility than DLPA in DMSO -1.362 × 10⁻⁴ RT²

Key Observations :

  • DLPA’s solubility in water is slightly lower than L-phenylalanine, likely due to racemic crystallization effects .
  • In DMSO-water mixtures, both DLPA and DL-serine show enhanced solubility, attributed to solvent polarity and cavity formation .

Pharmacological and Clinical Profiles

Table 3: Pharmacological Comparisons

Compound Antidepressant Efficacy Analgesic Activity Metabolic Role Reference
This compound 60% response rate in open studies Moderate (via enkephalinase inhibition) Neurotransmitter precursor
L-Phenylalanine Limited direct evidence None reported Essential for protein synthesis
Imipramine 65% response in controlled trials None Serotonin/norepinephrine reuptake inhibitor

Key Observations :

  • DLPA demonstrates comparable antidepressant efficacy to imipramine in open-label studies but lacks rigorous controlled trial validation .
  • Unlike L-phenylalanine, DLPA’s D-enantiomer contributes to pain relief by preserving endogenous opioids .

Key Observations :

  • DLPA is efficiently resolved using engineered phenylalanine ammonia-lyase (RgPAL-Q137E) at pH 9, yielding 65% L-phenylalanine .
  • Magnetic β-cyclodextrin-silica composites achieve 90% enantiomeric purity for DLPA, outperforming methods for DL-tryptophan or DL-alanine .

Specialized Derivatives and Analogs

  • DL-Phe(2-Cl)-OH : A chlorinated derivative with altered solubility and receptor binding, used in peptide synthesis .
  • Thyroxine Analogs: DLPA-based compounds (e.g., 3,5-diiodo-4-phenoxy-DLPA) exhibit partial thyromimetic activity but lack antagonism in vivo .

Biological Activity

DL-phenylalanine (DLPA) is a compound that consists of both D-phenylalanine and L-phenylalanine, two enantiomers of the amino acid phenylalanine. This compound has garnered attention for its potential biological activities, particularly in pain management and mood enhancement. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

Overview of Phenylalanine

Phenylalanine is an essential amino acid that plays a crucial role in the synthesis of proteins and various neurotransmitters. The L-form is biologically active and is converted into tyrosine, which subsequently leads to the production of dopamine, norepinephrine, and epinephrine—key neurotransmitters involved in mood regulation and stress response. The D-form, while less biologically active in terms of protein synthesis, has been shown to exhibit unique properties that may influence pain perception and mood disorders .

Analgesic Properties

This compound is marketed as a nutritional supplement for its purported analgesic effects. The analgesic activity is thought to be mediated by D-phenylalanine's ability to inhibit the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins—opioid peptides that bind to mu and delta opioid receptors. By preventing enkephalin breakdown, D-phenylalanine may enhance pain relief through increased availability of these natural pain modulators .

Antidepressant Effects

L-phenylalanine serves as a precursor for neurotransmitters associated with mood regulation. Clinical studies have suggested that supplementation with DLPA may improve symptoms in individuals with depression, although results specifically linking L-phenylalanine alone to antidepressant effects have been inconclusive . The elevation of norepinephrine and dopamine levels in the brain is believed to contribute to these effects.

Clinical Trials

  • Pain Management : A study involving patients with chronic pain reported significant reductions in pain levels following DLPA supplementation compared to placebo groups. Participants noted improvements in overall quality of life measures alongside pain reduction .
  • Mood Disorders : Research examining the impact of DLPA on mood disorders found mixed results. While some studies indicated improvements in depressive symptoms, others failed to demonstrate significant differences when compared to control groups .

Case Study 1: Chronic Pain Relief

A 2018 clinical trial investigated the effects of DLPA on patients suffering from fibromyalgia. Over a 12-week period, participants receiving DLPA reported a 30% decrease in pain intensity compared to a 10% decrease in the placebo group. Additionally, mood assessments indicated a notable improvement in depressive symptoms among those taking DLPA .

Case Study 2: Depression Management

In another study focusing on patients with major depressive disorder, those treated with DLPA showed a statistically significant improvement in mood scores after eight weeks compared to those receiving standard antidepressant therapy alone. However, the study emphasized the need for further research to clarify the role of DLPA as an adjunctive treatment .

Data Tables

StudyPopulationInterventionOutcome
2018 Clinical TrialFibromyalgia PatientsThis compound30% reduction in pain intensity
Major Depressive Disorder StudyAdults with DepressionThis compound vs AntidepressantsSignificant mood improvement (DLPA group)

Q & A

Basic: How can researchers optimize the synthesis of DL-phenylalanine derivatives for catalytic applications?

Answer: Synthesis of this compound derivatives (e.g., methyl ester hydrochloride) typically involves methanolic thionyl chloride reactions under controlled conditions (0°C, 24 hrs), followed by recrystallization . For catalytic applications, such as Salen-type ligands, Mizoroki–Heck cross-coupling reactions are employed using palladium catalysts and aryl halides. Optimization requires monitoring reaction parameters (temperature, solvent polarity) and characterizing intermediates via 1H^1 \text{H}-/13C^{13} \text{C}-NMR and mass spectrometry to confirm structural integrity .

Advanced: What experimental designs resolve contradictions in this compound’s reported analgesic efficacy across preclinical studies?

Answer: Contradictions arise from variability in enkephalin degradation pathways and species-specific enzyme kinetics. To address this:

  • Use in vitro carboxypeptidase A inhibition assays with D-phenylalanine enantiomers to quantify IC50_{50} values .
  • Conduct in vivo pain models (e.g., rodent tail-flick tests) with controlled this compound dosing (500–1000 mg/kg) and validate via HPLC measurement of enkephalin levels in cerebrospinal fluid .
  • Compare results across genetic knockout models (e.g., enkephalin-deficient mice) to isolate mechanism-specific effects .

Basic: What analytical techniques are critical for distinguishing this compound enantiomers in racemic mixtures?

Answer: Chiral separation requires:

  • Chromatography: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (acetonitrile/methanol) .
  • Spectroscopy: Circular dichroism (CD) to detect optical activity post-separation .
  • NMR: Use of chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to resolve enantiomer signals in 1H^1 \text{H}-NMR spectra .

Advanced: How do environmental factors (e.g., irrigation, fertilization) influence this compound content in crops, and what statistical models validate these effects?

Answer: Field trials (e.g., soybean studies) show that irrigation/fertilization (e.g., a2×b2×c1 variant) increases this compound by 8.8% compared to controls. Experimental designs should:

  • Apply factorial ANOVA to isolate effects of variables (water, NPK ratios, genotype) .
  • Use LC-MS/MS for quantification, ensuring detection limits ≤10 ng/mL .
  • Validate via regression models (e.g., partial least squares) correlating agronomic inputs with amino acid profiles .

Basic: What methodologies confirm this compound’s role as a neurotransmitter precursor in in vitro models?

Answer:

  • Cell Culture: Incubate neuronal cells (e.g., SH-SY5Y) with 13C^{13} \text{C}-labeled this compound and track tyrosine/dopamine synthesis via LC-MS metabolomics .
  • Enzyme Assays: Measure tyrosine hydroxylase activity using radiometric assays (e.g., 3H^3 \text{H}-tyrosine conversion) .
  • Knockdown Models: siRNA silencing of phenylalanine hydroxylase to confirm L-enantiomer dependency .

Advanced: How do researchers address conflicting data on this compound’s antidepressant efficacy in clinical trials?

Answer: Discrepancies arise from bioavailability differences (e.g., blood-brain barrier transport) and placebo effects. Solutions include:

  • Dose-Response Studies: Randomized trials comparing 500 mg/day vs. 1,000 mg/day this compound against imipramine (50–75 mg/day) with MADRS depression scales .
  • Pharmacokinetic Modeling: Track plasma L-phenylalanine:tyrosine ratios via GC-MS to correlate with clinical outcomes .
  • Meta-Analysis: Pool data from double-blind studies (n ≥ 100) to identify subgroup efficacy (e.g., treatment-resistant depression) .

Basic: What protocols ensure reproducibility in this compound’s kinetic studies with metal complexes?

Answer: For reactions like cis-bis(malonato)diaquochromate(III) substitution:

  • Maintain ionic strength (0.1 M NaClO4_4) and pH (4.0–5.0) using buffer systems (acetate) .
  • Monitor reaction progress via UV-Vis spectroscopy (λ = 580 nm) at 25°C .
  • Calculate rate constants using pseudo-first-order kinetics with [this compound] in 5–50 mM range .

Advanced: What mechanistic insights explain this compound’s dual role in pain modulation and neurotoxicity?

Answer: While D-enantiomer inhibits enkephalin degradation, excessive L-phenylalanine elevates phenylketones (e.g., phenyllactate), which impair mitochondrial function. Research strategies:

  • Microdialysis: Measure extracellular enkephalin and phenylketones in rat striatum post-DLPA administration .
  • Oxidative Stress Assays: Quantify ROS in neuronal cultures using DCFH-DA fluorescence .
  • Computational Modeling: Molecular docking of D-phenylalanine with carboxypeptidase A (PDB: 1CBX) to identify binding affinity vs. toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dl-Phenylalanine
Reactant of Route 2
Dl-Phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.